Introduction: The Role of Steric Hindrance in a Versatile Ketone
Introduction: The Role of Steric Hindrance in a Versatile Ketone
An In-Depth Technical Guide to 4-tert-Butylcyclohexanone: Structure, Properties, and Synthetic Applications
A Note on Chemical Nomenclature: This guide focuses on 4-tert-Butylcyclohexanone. It is presumed that the topic request for "4-tert-Butoxy-cyclohexanone" contained a typographical error, as the former is a widely documented and industrially significant compound, while the latter is not prominently featured in chemical literature or commercial inventories.
4-tert-Butylcyclohexanone is a cyclic ketone of significant interest in both industrial and academic settings. Its molecular architecture is distinguished by a cyclohexane ring functionalized with a ketone at the 1-position and a sterically demanding tert-butyl group at the 4-position. This bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring, minimizing chair-flipping and providing a rigid framework for studying stereochemical outcomes of reactions. This conformational rigidity makes it a model substrate in organic chemistry for investigating reaction mechanisms and stereoselectivity.[1] Industrially, it is valued for its distinct woody and camphoraceous odor, leading to its use in perfumery and cosmetics.[2][3] Beyond fragrances, its utility extends as a key intermediate in the synthesis of more complex molecules, including potential applications in materials science and drug development.[4][5]
Chemical Identity and Molecular Structure
4-tert-Butylcyclohexanone is a white crystalline solid at room temperature.[2] The presence of the carbonyl group and the aliphatic ring structure defines its chemical reactivity and physical properties.
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IUPAC Name: 4-(tert-Butyl)cyclohexan-1-one[6]
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CAS Number: 98-53-3[7]
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Molecular Formula: C₁₀H₁₈O[6]
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SMILES: CC(C)(C)C1CCC(=O)CC1[6]
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InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N[8]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-tert-butylcyclohexanone are well-documented, providing a foundation for its application and handling.
Physicochemical Data
A summary of its key quantitative properties is presented below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 154.25 g/mol | [6][9] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 47-51 °C | [3] |
| Boiling Point | 113-116 °C at 20 mmHg | [2][3] |
| Density | 0.893 g/mL at 25 °C | [10] |
| Flash Point | 96 °C (205 °F) | [2][3] |
| Water Solubility | Insoluble (1.46 g/L at 25 °C) | [2][11] |
| Solubility | Soluble in alcohols, ethanol, ether, and oils | [2][3] |
| Vapor Pressure | 0.0878 mmHg at 25 °C | [12] |
| XLogP3-AA | 2.6 | [11] |
Spectroscopic Characterization
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¹³C NMR Spectroscopy: The 13C NMR spectrum provides characteristic signals for the carbonyl carbon and the carbons of the cyclohexane and tert-butyl groups.[8]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretch of the ketone functional group, typically appearing around 1710-1725 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]
Synthesis of 4-tert-Butylcyclohexanone: A Two-Step Approach
The most common and industrially viable synthesis of 4-tert-butylcyclohexanone begins with p-tert-butylphenol.[13] The process involves two primary transformations: hydrogenation of the aromatic ring followed by oxidation of the resulting secondary alcohol.
Synthesis Workflow Overview
Caption: General synthesis workflow for 4-tert-butylcyclohexanone.
Detailed Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol
This protocol describes the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Corey-Kim oxidation. This method is advantageous due to its mild conditions and high yield.
Rationale for Method Selection: The Corey-Kim oxidation is chosen over harsher methods like Jones oxidation (using chromic acid) to avoid over-oxidation and ensure higher selectivity for the ketone product. The reaction proceeds through an intermediate formed from DMSO and NCS, which is then attacked by the alcohol. The subsequent elimination, facilitated by a base, yields the ketone.
Step-by-Step Methodology: [2]
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Reaction Setup: A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with N-Chlorosuccinimide (NCS) (8.0 g, 0.060 mol) and toluene (200 mL).
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Initial Cooling and Reagent Addition: The flask is cooled to 0°C. Dimethyl sulfoxide (DMSO) (6.0 mL, 0.10 mol) is added, and the mixture is further cooled to -25°C using a suitable cooling bath (e.g., carbon tetrachloride/dry ice).
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Substrate Addition: A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol, as a mixture of cis and trans isomers) in toluene (40 mL) is added dropwise over 5 minutes.
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Reaction Progression: The reaction mixture is stirred for 2 hours at -25°C.
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Quenching and Work-up: A solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes. The cooling bath is then removed.
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Extraction: After 5 minutes, diethyl ether (400 mL) is added. The organic phase is washed sequentially with 1% aqueous hydrochloric acid (100 mL) and water (2 x 100 mL).
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Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate. The solvents are removed under reduced pressure.
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Purification: The crude product is purified by bulb-to-bulb distillation at 120°C (25 mmHg) to yield the final product. For higher purity, recrystallization from petroleum ether at -20°C can be performed.[2]
Key Chemical Reactions: Stereoselective Reduction
The reduction of the carbonyl group in 4-tert-butylcyclohexanone is a classic textbook example used to illustrate the principles of stereoselectivity in nucleophilic addition reactions.[1] The rigid chair conformation imposed by the bulky tert-butyl group leads to two distinct diastereomeric alcohol products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol.
Mechanistic Considerations
The stereochemical outcome of the reduction is highly dependent on the reducing agent used.
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Bulky Hydride Reagents (e.g., L-Selectride): These reagents preferentially attack from the less sterically hindered equatorial face, leading to the formation of the trans isomer (with an axial hydroxyl group).
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Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These smaller reagents can attack from the axial face, which is sterically more encumbered but electronically favored due to better orbital overlap (Felkin-Anh model).[1] This pathway typically results in the cis isomer (with an equatorial hydroxyl group) as the major product.
Caption: Stereoselective reduction pathways of 4-tert-butylcyclohexanone.
Applications in Research and Industry
The applications of 4-tert-butylcyclohexanone are primarily driven by its distinct odor profile and its utility as a conformationally locked building block.
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Fragrance and Cosmetics: It is a widely used ingredient in perfumes, soaps, and detergents, imparting a powerful, woody, and camphor-like scent.[2][3][14] It is valued for its ability to "lift" floral and herbaceous notes.[2]
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Intermediate in Organic Synthesis: Its rigid structure makes it an ideal starting material for synthesizing molecules where specific stereochemistry is required. Derivatives of 4-tert-butylcyclohexanone have been investigated for potential biological activities, including antibacterial and insect-deterrent properties.[5]
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Academic Research: It serves as a model compound for studying the stereochemical course of reactions on cyclohexanone rings, providing fundamental insights into organic reaction mechanisms.[1][15]
Safety and Handling
4-tert-Butylcyclohexanone is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[16]
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GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[16]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
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Handle in a well-ventilated area to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[3][16]
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Avoid release to the environment.
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References
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How to synthesize 4-tert-butylcyclohexanone. (2021, May 18). Quora. Retrieved from [Link]
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4-tert-Butylcyclohexanone (CAS 98-53-3): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System. Retrieved from [Link]
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4-Tert Butyl Cyclohexanone - High Purity. (n.d.). KEMPHAR INTERNATIONAL. Retrieved from [Link]
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4-tert-Butylcyclohexanone|98-53-3. (n.d.). LookChem. Retrieved from [Link]
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cis-4-tert-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2018). ResearchGate. Retrieved from [Link]
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4-tert-Butylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing 4-tert.-butylcyclohexanol. (1997). European Patent Office (EP 0755910 A2).
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Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016, November 27). YouTube. Retrieved from [Link]
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